molecular formula C13H11N5OS B2717016 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894061-98-4

2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2717016
CAS No.: 894061-98-4
M. Wt: 285.33
InChI Key: VNDLWMAMINNMNU-UHFFFAOYSA-N
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Description

2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core linked to a phenyl group at position 6 and a thioacetamide moiety at position 2. This structure combines electron-rich aromatic systems with sulfur and nitrogen atoms, making it a candidate for diverse biological applications, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c14-11(19)8-20-13-16-15-12-7-6-10(17-18(12)13)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDLWMAMINNMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves the reaction of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine with thioacetamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thioacetamide acts as a nucleophile attacking the electrophilic center on the triazolopyridazine ring.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while reducing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thioacetamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol at reflux temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Corresponding amides or ethers.

Scientific Research Applications

Medicinal Chemistry

1. Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of pyridazine and triazole compounds exhibit significant analgesic and anti-inflammatory effects. For instance, compounds related to 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been tested for their ability to inhibit paw edema in animal models. The results demonstrated that certain derivatives showed a marked reduction in inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that various triazolo-pyridazine derivatives possess antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The synthesized compounds exhibited varying degrees of effectiveness compared to established antibiotics like ampicillin and fluconazole .

Anticancer Research

1. Cytotoxicity Against Tumor Cells
The cytotoxic effects of this compound and its derivatives have been studied against different cancer cell lines. In vitro tests revealed that certain derivatives induced apoptosis in HepA cells with IC50 values indicating significant potency. Notably, some compounds demonstrated cytotoxicity levels that were competitive with well-known chemotherapeutics such as adriamycin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazolo-pyridazine derivatives. Modifications at various positions on the triazole or pyridazine rings can enhance biological activity. For example, substituents on the phenyl ring significantly influence both analgesic potency and antimicrobial effectiveness. A systematic evaluation of these modifications can lead to the development of more potent analogs for therapeutic use .

Summary Table of Applications

Application AreaDescriptionKey Findings
Analgesic Activity Reduces pain and inflammation in animal modelsComparable efficacy to NSAIDs; significant reduction in paw edema volume
Antimicrobial Activity Effective against various bacterial and fungal strainsActive against E. coli, S. aureus, and C. albicans; comparable to antibiotics
Anticancer Activity Induces cytotoxic effects in tumor cell linesIC50 values indicate significant potency; competitive with adriamycin

Mechanism of Action

The mechanism of action of 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Structural Analogs with Triazolopyridazine Cores

Key structural analogs differ in substituents on the triazolopyridazine ring or the acetamide side chain. These modifications influence physicochemical properties, bioavailability, and target binding.

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference ID
2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide Phenyl (C6), thioacetamide (C3) 326.36 Baseline structure for comparison
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 4-Methylphenyl (C6) 340.40 Enhanced lipophilicity due to methyl group
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Ethoxyphenyl (side chain), methyl (C3) 412.48 Improved solubility from ethoxy group
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Thiadiazole fusion, methylthiophene 438.50 Potent CDK5/p25 inhibition (IC50 = 42 nM)
Key Observations:
  • Conversely, the ethoxyphenyl derivative (412.48 g/mol) may improve aqueous solubility due to its polar ether group .
  • Bioactivity : The thiadiazole-fused analog (438.50 g/mol) demonstrates significant kinase inhibition (IC50 = 42 nM against CDK5/p25), suggesting that heterocyclic fusion enhances target binding .

Substituent Effects on Activity

  • Electron-Withdrawing Groups : Bromine at position 8 (, compound 25) may increase reactivity for nucleophilic targets .
  • Aromatic Extensions: The phenoxy group in compound 24 () could enhance π-π stacking with aromatic residues in enzyme active sites .

Biological Activity

The compound 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthesized derivative of triazolo-pyridazine compounds that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.

Synthesis and Structure

The synthesis of this compound involves the reaction of various substituted aryl groups with thioacetamide derivatives. The compound features a triazolo-pyridazine core which is critical for its biological activity. The general synthetic pathway includes:

  • Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aromatic aldehydes.
  • Thioacetic Modification : The introduction of the thioacetamide moiety enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that various derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : Compounds similar to this compound have been tested against multiple bacterial strains including Escherichia coli and Staphylococcus aureus. Results showed that these compounds demonstrated moderate to potent antibacterial activity compared to standard antibiotics like ampicillin and chloramphenicol .
CompoundTarget BacteriaActivity Level
6bE. coliModerate
7bS. aureusPotent
8bKlebsiella pneumoniaeModerate

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activities against pathogens such as Candida albicans. For example:

  • Compounds 7a and 9b were particularly noted for their effectiveness against fungal strains, demonstrating comparable efficacy to fluconazole .

Anticancer Activity

The potential anticancer properties of triazolo-pyridazines have also been explored. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines:

  • Polo-like Kinase Inhibition : Some derivatives have been identified as inhibitors of Polo-like kinase 1 (Plk1), a critical regulator in cell cycle progression. The inhibition leads to mitotic arrest and potential apoptosis in cancer cells .
CompoundPlk1 IC50 (µM)Cell Line Tested
44.4HeLa
53.5MCF7

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Aryl Substituents : Variations in the phenyl group attached to the triazole ring can enhance binding affinity and selectivity towards specific biological targets.
  • Thio Group Modifications : The presence of a thio group is crucial for interaction with protein targets involved in disease processes.

Case Studies

Several studies have highlighted the effectiveness of this compound class in various experimental settings:

  • In Vitro Studies : A study demonstrated that modified triazolo-pyridazine compounds exhibited significant cytotoxicity against cancer cell lines with minimal toxicity to normal cells .
  • Animal Models : In vivo studies using murine models have shown promising results in tumor regression when treated with these compounds alongside chemotherapeutic agents .

Q & A

Q. What are the optimized synthetic pathways for 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core followed by thioether linkage and acetamide functionalization. Key steps include:

  • Cyclocondensation : Using hydrazine derivatives and carbonyl precursors under reflux in ethanol or acetic acid to form the triazole ring .
  • Thiolation : Reaction with thioglycolic acid or its derivatives in the presence of catalysts like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to introduce the thioether moiety .
  • Amidation : Coupling with acetamide groups via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF or THF . Critical Parameters : Solvent choice (polar aprotic solvents enhance yield), temperature control (60–80°C for cyclocondensation), and catalyst purity (>95%) .

Q. Which spectroscopic and structural characterization methods are essential for confirming the compound’s identity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if present) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles of the triazolopyridazine core (e.g., mean C–C bond length: 1.39 Å) . Data Validation : Compare experimental results with computational simulations (e.g., DFT) to confirm regiochemistry .

Q. How is preliminary biological activity screening conducted for this compound?

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Antioxidant Testing : DPPH radical scavenging assays (IC₅₀ values) and FRAP assays to evaluate electron-donating capacity . Controls : Use standard antibiotics (e.g., ciprofloxacin) and antioxidants (e.g., ascorbic acid) for baseline comparison .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data across studies?

Discrepancies in reported IC₅₀ or MIC values may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Analogues : Compare activity of derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to identify critical functional groups .
  • Synergistic Studies : Test combinations with known inhibitors (e.g., β-lactamase inhibitors for enhanced antimicrobial effects) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis : Introduce substituents at the phenyl ring (e.g., halogens, methoxy groups) or modify the acetamide moiety .
  • Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity . Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antimicrobial activity due to increased membrane permeability .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Target-specific enzymes (e.g., dihydrofolate reductase for antimicrobial activity) using spectrophotometric or fluorometric methods .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., binding affinity ΔG ≤ -8 kcal/mol) .
  • Gene Expression Profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways in treated microbial strains .

Q. How are regioselectivity challenges resolved during synthesis?

  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to direct cyclocondensation toward the desired triazolopyridazine isomer .
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., dimerization) by enabling rapid, uniform heating . Monitoring : TLC or HPLC-MS to track intermediate formation and purity .

Methodological Considerations

Q. What computational tools predict the compound’s physicochemical properties?

  • Software : ChemAxon MarvinSuite for logP, pKa, and solubility predictions.
  • Docking : PyMOL for visualizing binding poses with targets (e.g., triazole ring π-π stacking with tyrosine residues) . Validation : Cross-check with experimental logP (e.g., 2.8 ± 0.2 via shake-flask method) .

Q. How is preliminary toxicity assessed in vitro?

  • Cell Viability Assays : MTT or resazurin-based tests on mammalian cell lines (e.g., HEK293) to determine CC₅₀ values .
  • Ames Test : Screen for mutagenicity using S. typhimurium TA98 and TA100 strains .

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